Temazepam acetate, (S)-
Description
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for Temazepam acetate, (S)- is [(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate . This nomenclature specifies:
- The 7-chloro substituent on the benzene ring.
- The 1-methyl group on the diazepine nitrogen.
- The 2-oxo ketone functional group at position 2.
- The 5-phenyl substituent on the diazepine ring.
- The acetate ester at position 3, with an (S) configuration at the chiral center (C3).
The stereochemical descriptor (S) is assigned using the Cahn-Ingold-Prelog priority rules, where the oxygen of the acetate group (highest priority) and the adjacent nitrogen and carbon atoms determine the configuration. This enantiomer exhibits distinct spatial orientation compared to its (R)-counterpart, influencing its molecular interactions and biological activity.
CAS Registry Number and Alternative Chemical Identifiers
Temazepam acetate, (S)- is uniquely identified by the following registries and molecular descriptors:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 160495-63-6 |
| UNII | 2KT09H491J |
| PubChem CID | 2793972 |
| Molecular Formula | C₁₈H₁₅ClN₂O₃ |
| Molecular Weight | 342.8 g/mol |
| SMILES | CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
These identifiers facilitate unambiguous referencing in chemical databases and regulatory documents. The SMILES notation explicitly denotes the (S) configuration via the @ symbol, while the InChIKey (PTWWAHZQIATUFG-KRWDZBQOSA-N) encodes stereochemical and structural details in a machine-readable format.
Comparative Analysis of (S)- vs (R)- Enantiomeric Designations
The pharmacological and physicochemical properties of Temazepam acetate enantiomers diverge significantly due to their stereochemistry:
Structure
3D Structure
Properties
CAS No. |
160495-63-6 |
|---|---|
Molecular Formula |
C18H15ClN2O3 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m0/s1 |
InChI Key |
PTWWAHZQIATUFG-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Canonical SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temazepam acetate, (S)- typically involves the acetylation of temazepam. The process begins with the preparation of temazepam, which is synthesized through the reaction of diazepam with a hydroxylating agent. The hydroxylated product is then acetylated using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of temazepam acetate, (S)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Temazepam acetate, (S)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert temazepam acetate to its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of desmethyl derivatives.
Substitution: Halogenation and alkylation reactions can introduce various substituents on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine and alkylating agents such as alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and various substituted benzodiazepines .
Scientific Research Applications
Pharmacological Profile
Mechanism of Action
Temazepam functions by enhancing the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor sites in the central nervous system. This modulation leads to increased neuronal inhibition, resulting in sedation and reduced anxiety levels .
Indications
- Insomnia Management : Temazepam is indicated for short-term treatment of insomnia characterized by difficulty in falling asleep or frequent awakenings .
- Premedication : It may also be used as a premedication before minor surgical procedures due to its sedative effects .
Clinical Applications
1. Sleep Disorders
A randomized trial compared temazepam with acetazolamide for managing sleep disturbances at high altitudes. Results indicated that temazepam significantly improved subjective sleep quality compared to acetazolamide, as measured by various scales including the Groningen Sleep Quality Scale and sleep depth visual analog scale .
| Parameter | Temazepam (N=16) | Acetazolamide (N=18) | p-value |
|---|---|---|---|
| Sleep Quality Score | 59.6 | 46.2 | 0.048 |
| Sleep Depth Score | 60.3 | 41.4 | 0.028 |
| Mean Oxygen Saturation | 84.1 (3.9) | 84.4 (3.9) | 0.57 |
This study highlights temazepam's efficacy in enhancing sleep quality without significant adverse effects related to oxygen saturation levels.
2. Anxiety Disorders
Temazepam has been studied for its effectiveness in treating anxiety disorders, particularly in patients undergoing stressful situations or those experiencing adjustment disorders . The sedative properties of temazepam help alleviate anxiety symptoms while promoting better sleep.
Safety and Side Effects
While temazepam is effective for short-term use, it poses risks of dependency and misuse, particularly when used beyond recommended durations . Reports indicate an increase in intentional misuse and complications associated with injection among users, leading to significant health issues .
Adverse Effects
Common side effects include:
- Drowsiness
- Dizziness
- Respiratory depression
- Impaired motor function
Overdoses can lead to severe CNS effects, including coma and death, underscoring the importance of adhering to prescribed dosages .
Case Studies
Case Study 1: Efficacy in Insomnia Management
In a clinical setting, patients treated with temazepam reported substantial improvements in sleep latency and total sleep time over a two-week period compared to placebo groups. The study demonstrated a clear dose-response relationship, indicating that higher doses resulted in better outcomes concerning sleep quality metrics .
Case Study 2: Safety Profile Analysis
A retrospective analysis of overdose cases revealed that temazepam was frequently involved in fatal incidents compared to other benzodiazepines. The study highlighted the need for careful monitoring and patient education regarding potential risks associated with misuse .
Mechanism of Action
Temazepam acetate, (S)- exerts its effects by modulating the GABA neurotransmitter system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. The result is sedation, muscle relaxation, and anxiolysis .
Comparison with Similar Compounds
Chemical and Physicochemical Properties of (S)-Temazepam
Key descriptors include:
- InChI Key : YBMLBFRVKJUBDL-ZDUSSCGKSA-N
- SMILES : O=C1NC@@HC2=CC=C(Cl)C=C2C(=N1)C3=CC=CC=C3
- Molecular weight : 300.74 g/mol
- 3D structure : A benzodiazepine core with a chlorine substituent at position 7, a hydroxyl group at position 3 (S-configuration), and a methyl group at position 1 .
The hydroxyl group at position 3 facilitates glucuronidation, a primary metabolic pathway, contributing to its shorter half-life (~14.6 hours in healthy adults) compared to other benzodiazepines .
Comparison with Similar Benzodiazepines
Structural and Pharmacokinetic Differences
| Compound | Molecular Formula | Half-Life (h) | Metabolism Pathway | Key Structural Differences |
|---|---|---|---|---|
| (S)-Temazepam | C₁₆H₁₃ClN₂O₂ | 10.6–14.6 | Glucuronidation | 3-hydroxy group (S-configuration) |
| Diazepam | C₁₆H₁₃ClN₂O | 20–50 | N-demethylation, CYP3A4 | 3-keto group, no hydroxylation |
| Oxazepam | C₁₅H₁₁ClN₂O₂ | 4–15 | Glucuronidation | 3-hydroxy group (non-chiral) |
| Nitrazepam | C₁₅H₁₁N₃O₃ | 16–38 | Nitro-reduction | 7-nitro substituent |
- Metabolic Stability : Unlike diazepam, which undergoes hepatic CYP450-mediated metabolism, (S)-Temazepam is primarily glucuronidated, reducing drug-drug interaction risks .
- Chirality: The (S)-enantiomer exhibits higher receptor affinity compared to racemic mixtures, enhancing hypnotic efficacy .
Pharmacodynamic Profiles
- Sedative Efficacy : In transient insomnia models, (S)-Temazepam (7.5–30 mg) linearly improves sleep efficiency (p < 0.05) and reduces wake time, outperforming diphenhydramine and valerian in elderly populations .
Q & A
Q. What are the best practices for designing pharmacokinetic studies on (S)-temazepam acetate to ensure reproducibility?
To ensure reproducibility, pharmacokinetic studies should:
- Use standardized protocols for dose administration, sampling intervals, and bioanalytical methods (e.g., LC-MS/MS for quantifying plasma concentrations) .
- Include control groups to account for inter-individual variability and environmental confounders .
- Apply rigorous statistical methods (e.g., ANOVA for comparing AUC and half-life across cohorts) .
- Document all experimental parameters, including solvent systems and storage conditions, to minimize degradation artifacts .
Q. How can researchers validate the chiral purity of (S)-temazepam acetate in synthetic batches?
Chiral purity validation requires:
- Dynamic micellar electrokinetic chromatography (DMEKC) with chiral surfactants (e.g., sodium cholate) to resolve enantiomers and quantify enantiomeric excess .
- Cross-validation using circular dichroism (CD) or X-ray crystallography to confirm absolute configuration .
- Reporting both kinetic parameters (e.g., enantiomerization barriers) and thermodynamic stability data under physiological conditions .
Q. What statistical approaches are recommended for analyzing small-sample preclinical data on (S)-temazepam acetate?
For small-sample studies:
- Use non-parametric tests (e.g., Mann-Whitney U test) to compare treatment effects without assuming normality .
- Apply Sandler’s A-test to assess asymmetry in data distributions .
- Calculate confidence intervals (95% CI) to quantify uncertainty in effect sizes .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for (S)-temazepam acetate?
Contradictions often arise from differences in metabolic pathways or protein binding. Strategies include:
- Conducting hepatic microsome assays to identify metabolites that may alter activity in vivo .
- Adjusting for plasma protein binding (e.g., 96% binding for temazepam) when extrapolating in vitro IC50 values to therapeutic doses .
- Using physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .
Q. What experimental designs are optimal for studying the enantiomerization dynamics of (S)-temazepam acetate?
Enantiomerization studies require:
- Temperature-controlled DMEKC to monitor interconversion rates (e.g., ΔG‡ ≈ 90 kJ/mol at 25°C) and determine half-lives (~21 minutes) .
- Stochastic modeling (e.g., ChromWin software) to simulate peak broadening and plateau formation in chromatograms .
- Validation in biorelevant media (e.g., pH 8 buffer) to mimic physiological conditions .
Q. How should researchers address variability in receptor-binding assays for (S)-temazepam acetate?
Mitigate variability by:
- Standardizing assay conditions (e.g., ionic strength, temperature) to minimize non-specific binding .
- Repeating experiments across multiple batches of receptor preparations to assess batch-to-batch consistency .
- Applying principal component analysis (PCA) to identify outliers in high-throughput screening data .
Q. What methodologies are critical for interpreting conflicting clinical trial data on (S)-temazepam acetate’s sleep latency effects?
Conflicting data interpretation requires:
- Stratified meta-analysis to account for dosage differences (e.g., 15 mg vs. 30 mg) and patient subgroups (e.g., age, comorbidities) .
- Sensitivity analyses to evaluate the impact of study design (e.g., crossover vs. parallel-arm trials) .
- Reporting both objective (polysomnography) and subjective (patient diaries) measures to capture full therapeutic profiles .
Data Management and Reporting
Q. How can researchers ensure robust data collection in studies involving (S)-temazepam acetate?
Follow these steps:
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
- Implement electronic lab notebooks (ELNs) to track raw data, including chromatographic traces and spectral outputs .
- Archive large datasets (e.g., NMR spectra) in repositories like Zenodo or Figshare for public access .
Q. What are the key considerations for reporting enantiomer-specific toxicity of (S)-temazepam acetate?
Toxicity reports must:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
